Product packaging for STS-E424(Cat. No.:)

STS-E424

Cat. No.: B1193641
M. Wt: 317.773
InChI Key: WJHFTQUVJPZSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview STS-E424 is a chemical compound provided for research use only. This product is not intended for diagnostic, therapeutic, or any human use. Applications and Research Value Once specific research applications are confirmed, detail them here. Explain the scientific context and the specific research questions this compound helps to address. Highlight its unique value to researchers in its field of study. Mechanism of Action When information is available, describe the compound's biochemical and physiological interactions. Detail its molecular targets and the downstream effects it has in experimental models. Regulatory Status This product is labeled as "For Research Use Only" (RUO). RUO products are exempt from the regulatory controls that apply to diagnostic or therapeutic agents and are not validated for clinical use . According to U.S. FDA guidelines, their labeling must carry the notice: "For Research Use Only. Not for use in diagnostic procedures" . Handling and Storage Provide recommended storage conditions and safe handling procedures to ensure product stability and researcher safety.

Properties

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.773

IUPAC Name

2-(2-(4-Chlorophenoxy)ethoxy)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H16ClN3O2/c1-11-9-12(2)20-15(18-11)10-16(19-20)22-8-7-21-14-5-3-13(17)4-6-14/h3-6,9-10H,7-8H2,1-2H3

InChI Key

WJHFTQUVJPZSFR-UHFFFAOYSA-N

SMILES

CC1=CC(C)=NC2=CC(OCCOC3=CC=C(Cl)C=C3)=NN12

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

STS-E424;  STS E424;  STSE424

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Sts E424

Elucidation of STS-E424 as a Selective Small Molecule Agonist

This compound functions as a novel small molecule agonist, demonstrating selective binding to the tissue-protective erythropoietin (EPO) receptor. This selectivity is a key characteristic distinguishing it from other EPO-related compounds.

Specificity for the Tissue-Protective Erythropoietin Receptor

This compound has been identified as a small molecule agonist that selectively interacts with the tissue-protective EPO receptor frontiersin.orgpatsnap.comnih.govfrontiersin.orgfrontiersin.org. This receptor is understood to be composed of an erythropoietin receptor subunit (EPOR) in conjunction with the common β-chain (CD131) patsnap.commedchemexpress.comnih.gov. The activation of this specific receptor complex by agonists such as this compound has been shown to elicit potent anti-apoptotic, antioxidant, and anti-inflammatory effects nih.gov.

Differentiation from Hematopoietic EPO Receptor Activation Profile

A crucial aspect of this compound's mechanism is its lack of hematopoietic stimulation, a significant departure from the effects observed with recombinant human erythropoietin (rhEPO) frontiersin.orgpatsnap.comnih.govfrontiersin.orgfrontiersin.org. The erythropoietic functions of EPO are typically mediated through its binding to a homodimeric EPOR, which is predominantly expressed on erythroid precursors within the bone marrow. This interaction is essential for the viability, proliferation, and differentiation of erythroid lineage cells frontiersin.orgfrontiersin.orgwikipedia.orgdrugbank.comijbs.comdrugbank.com. The classical homodimeric EPOR activates downstream signaling pathways, including JAK2/STAT5, PI3K, and Ras MAPK cascades, which are fundamental for erythroid cell differentiation, survival, and proliferation wikipedia.orgdrugbank.comijbs.commdpi.com. In contrast, studies in KIKO mice have revealed that while rhEPO treatment can lead to severe splenomegaly, a characteristic sign of hematopoietic activation, no such effect was observed following treatment with this compound or STS-E412, underscoring their selective action on the tissue-protective receptor patsnap.comnih.govresearchgate.net.

Induction of Frataxin (FXN) Expression by this compound

This compound has demonstrated a notable capacity to induce the expression of frataxin (FXN), a mitochondrial protein whose deficiency is linked to various pathological conditions.

Analysis of Transcriptional Regulation of FXN mRNA Levels

Research indicates that this compound effectively increases FXN messenger RNA (mRNA) levels. This effect has been observed both in vitro in human cortical cells and in vivo in the heart tissues of KIKO mice frontiersin.orgnih.govfrontiersin.orgnih.gov. Intriguingly, this compound, unlike rhEPO, was also associated with an increase in FXN mRNA in the brain tissue of KIKO mice frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgnih.gov. These findings suggest that the erythropoietin pathway, specifically through the action of compounds like this compound, plays a role in the transcriptional regulation of FXN frontiersin.orgfrontiersin.org. The FXN mRNA is synthesized from the FXN gene, where genetic anomalies such as GAA expansions can lead to reduced expression researchgate.netnih.govplos.org. Transcription factors, including serum response factor (SRF) and transcription factor family activator protein 2 (TFAP2), are known to bind to the promoter region of the FXN gene and enhance its expression mdpi.com. Notably, the mRNA levels of SRF and TFAP2 are reported to be decreased in patients with Friedreich's Ataxia (FRDA) mdpi.com.

Post-Transcriptional and Translational Modulations Contributing to FXN Protein Abundance

Table 1: Comparative Effects of this compound, STS-E412, and rhEPO on FXN Expression and Hematopoiesis

CompoundFXN Increase in Human Cortical Cells (in vitro)FXN mRNA Increase in Human Cortical Cells (in vitro)FXN Increase in FRDA Patient PBMCs (in vitro)FXN mRNA Increase in Heart Tissue (KIKO mice)FXN mRNA Increase in Brain Tissue (KIKO mice)Hematopoietic Effect (Splenomegaly in KIKO mice)
This compoundUp to 2-fold nih.govresearchgate.netYes, within 4h nih.govresearchgate.net20-40% within 24h nih.govresearchgate.netYes frontiersin.orgnih.govfrontiersin.orgnih.govYes frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgnih.govNo patsnap.comnih.govresearchgate.net
STS-E412Up to 2-fold nih.govresearchgate.netYes, within 4h nih.govresearchgate.net20-40% within 24h nih.govresearchgate.netYes frontiersin.orgnih.govfrontiersin.orgnih.govYes frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgnih.govNo patsnap.comnih.govresearchgate.net
rhEPOUp to 2-fold nih.govresearchgate.netYes, within 4h nih.govresearchgate.net20-40% within 24h nih.govresearchgate.netYes frontiersin.orgnih.govfrontiersin.orgnih.govNo frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgnih.govYes, severe splenomegaly patsnap.comnih.govresearchgate.net

Downstream Cellular and Biochemical Pathway Modulations by this compound

The induction of frataxin expression by this compound has broader implications for cellular and biochemical pathways. Frataxin deficiency is known to lead to impaired mitochondrial function, characterized by iron deposition, reduced activity of mitochondrial enzymes, compromised mitochondrial metabolism, diminished ATP production, and an inefficient antioxidant response frontiersin.orgnih.govplos.org. Erythropoietin signaling, which this compound modulates, is recognized as crucial for mitochondrial gene activation and mitochondrial biogenesis frontiersin.orgfrontiersin.orgnih.gov. Agonists of the tissue-protective EPOR/CD131 receptor, such as this compound, are observed to exert potent anti-apoptotic, antioxidant, and anti-inflammatory effects, thereby protecting neurons from various insults nih.gov. The therapeutic development for conditions like FRDA often centers on strategies to improve mitochondrial function and restore frataxin expression, directly addressing the downstream cellular dysfunction that arises from decreased frataxin levels, including impaired ATP synthesis and mitochondrial iron accumulation researchgate.net.

Influence on Mitochondrial Biogenesis and Function

Mitochondria are vital organelles responsible for a multitude of cellular functions, including energy metabolism, calcium fluxes, and various signaling pathways mdpi.com. Mitochondrial biogenesis, the process by which cells increase their mitochondrial mass and copy number, is crucial for adapting to changing energy demands and maintaining cellular function numberanalytics.com. This complex process involves the coordinated synthesis of mitochondrial proteins and lipids, along with the replication of mitochondrial DNA (mtDNA) numberanalytics.com.

Studies have indicated that this compound, alongside related compounds like STS-E412, exhibits regulating effects on cellular processes. Notably, erythropoietin (EPO) signaling plays a critical role in mitochondrial gene activation and the broader process of mitochondrial biogenesis frontiersin.org. While the precise molecular targets of this compound in this pathway require further detailed elucidation, its observed regulatory influence suggests a potential role in modulating the cellular machinery responsible for mitochondrial proliferation and functional integrity frontiersin.org.

Regulation of Cellular Iron Homeostasis and Management of Oxidative Stress

Iron is an indispensable trace element vital for numerous physiological processes, including hemoglobin production and mitochondrial function cellsignal.comnih.gov. Cellular iron homeostasis is meticulously regulated to maintain optimal iron concentrations, as both deficiency and excess iron can be detrimental nih.gov. Excess iron, in particular, can contribute to oxidative damage within the cell nih.gov. Cellular uptake of iron is controlled by transferrin receptors, with iron then utilized in metabolic processes or stored in ferritin cellsignal.comnih.gov.

Research findings highlight that this compound treatment has been shown to improve mitochondrial iron homeostasis, specifically observed in Saccharomyces cerevisiae frontiersin.org. This suggests that this compound may play a role in optimizing the balance of iron within mitochondria, an organelle where iron is critically utilized but can also generate reactive oxygen species (ROS) if dysregulated mdpi.com.

Furthermore, this compound treatment has demonstrated protective effects against oxidative stress frontiersin.org. Oxidative stress arises from an imbalance between the production of free radicals, such as ROS, and the body's capacity to neutralize them with antioxidants mdpi.commedicalnewstoday.com. This imbalance can lead to damage to cells, proteins, and DNA medicalnewstoday.com. The ability of this compound to manage oxidative stress, coupled with its influence on mitochondrial iron homeostasis, underscores its potential in safeguarding cellular health by mitigating the damaging effects of reactive species generated during metabolic processes frontiersin.orgmdpi.commedicalnewstoday.com.

Potential Role in Iron-Sulfur Cluster (ISC) Assembly Pathways

Iron-sulfur (Fe-S) clusters are prosthetic groups essential for the function of a wide array of proteins involved in crucial metabolic pathways and cellular processes, including DNA replication and repair, and respiration frontiersin.org. These clusters are formed by iron atoms and acid-labile inorganic sulfide, typically coordinated with the protein backbone via cysteinyl residues frontiersin.org. The assembly of Fe-S clusters occurs through dedicated protein machineries, broadly categorized into mitochondrial (ISC), plastidial (SUF), and cytosolic/nuclear (CIA) systems in eukaryotes frontiersin.org.

While this compound has been shown to improve mitochondrial iron homeostasis frontiersin.org, which is intrinsically linked to the availability of iron for ISC assembly, a direct and explicit mechanism detailing this compound's involvement in the specific steps of ISC assembly pathways has not been extensively detailed in the current literature. However, given the compound's impact on mitochondrial function and iron regulation, it is plausible that this compound could indirectly influence the efficiency or regulation of ISC assembly. The proper maintenance of mitochondrial iron levels is a prerequisite for the effective formation of these vital clusters, suggesting a potential, albeit indirect, facilitative role for this compound in supporting the cellular machinery responsible for ISC biogenesis frontiersin.orgnih.govfrontiersin.org.

Preclinical Efficacy Studies of Sts E424 in Disease Models

In Vitro Investigations of STS-E424 Efficacy in Relevant Cellular Models

In vitro studies have demonstrated the capacity of this compound to increase frataxin expression in several cell types relevant to Friedreich's Ataxia pathology.

Frataxin Upregulation in Primary Human Cortical Cell Cultures

In primary human cortical cell cultures, this compound has been shown to increase frataxin (FXN) expression by up to 2-fold. This upregulation was observed at both the protein and messenger RNA (mRNA) levels, with an increase in FXN mRNA detectable within 4 hours of treatment patsnap.comnih.govresearchgate.net.

Table 1: Frataxin Upregulation in Primary Human Cortical Cell Cultures

Cell TypeCompoundEffect on FXN ExpressionTime to Detectable mRNA Increase
Primary Human Cortical CellsThis compoundUp to 2-fold increaseWithin 4 hours

Effects on Retinoic Acid-Differentiated Murine P19 Cells

Similar to its effects in human cortical cells, this compound also demonstrated efficacy in retinoic acid-differentiated murine P19 cells. Treatment with this compound resulted in an increase of FXN expression by up to 2-fold in these neuronal-like cells patsnap.comnih.govresearchgate.net.

Table 2: Effects on Retinoic Acid-Differentiated Murine P19 Cells

Cell TypeCompoundEffect on FXN Expression
Retinoic Acid-Differentiated Murine P19 CellsThis compoundUp to 2-fold increase

Responses in Patient-Derived Peripheral Blood Mononuclear Cells (PBMCs)

This compound, at low nanomolar concentrations, effectively increased frataxin levels in both normal and Friedreich's Ataxia patient-derived peripheral blood mononuclear cells (PBMCs). An increase in FXN expression ranging from 20% to 40% was observed within 24 hours of treatment. This effect was comparable to that achieved by the HDAC inhibitor 4b, another compound investigated for FRDA treatment patsnap.comnih.govfriedreichsataxianews.comresearchgate.netfrontiersin.orgfrontiersin.org.

Table 3: Frataxin Upregulation in Patient-Derived PBMCs

Cell TypeCompoundConcentrationFXN Increase within 24h
Normal and FRDA Patient-Derived PBMCsThis compoundLow nanomolar20%-40%

In Vivo Efficacy Assessments in Animal Models of Friedreich's Ataxia

In vivo studies utilizing the FXN-deficient KIKO mouse model have provided insights into the systemic effects of this compound on frataxin expression, particularly in key tissues affected by Friedreich's Ataxia.

Frataxin Expression Modulation in the FXN-Deficient KIKO Mouse Model

In the FXN-deficient KIKO mouse model, this compound demonstrated its ability to increase frataxin expression in the heart. Crucially, this compound treatment also led to an increase in frataxin mRNA and protein levels within the brains of these mice patsnap.comnih.govfriedreichsataxianews.comresearchgate.netfrontiersin.orgfrontiersin.org. The KIKO mouse model is particularly relevant as it exhibits a moderate deficiency of frataxin comparable to levels found in mildly affected FRDA patients, making it suitable for studying early pathophysiological changes mitolab.org.

Table 4: Frataxin Expression Modulation in FXN-Deficient KIKO Mouse Model

TissueCompoundEffect on FXN Expression
HeartThis compoundIncreased FXN expression
BrainThis compoundIncreased FXN mRNA and protein

Comparative Analysis of Central Nervous System Frataxin Upregulation by this compound Versus Recombinant Human Erythropoietin (rhuEPO)

A comparative analysis revealed that while recombinant human erythropoietin (rhuEPO) and this compound showed equal efficacy in upregulating frataxin expression in vitro, the effects of this compound on frataxin expression in the central nervous system (CNS) were superior in vivo patsnap.comnih.govresearchgate.net. Specifically, this compound successfully increased frataxin expression in the brains of KIKO mice, an effect that was not observed with rhuEPO treatment patsnap.comnih.govfriedreichsataxianews.comresearchgate.netfrontiersin.orgfrontiersin.org. Furthermore, an unexpected finding was the development of severe splenomegaly in rhuEPO-treated KIKO mice, a condition not observed in mice treated with this compound patsnap.comnih.govresearchgate.net. This suggests a more targeted tissue-protective effect of this compound without the erythropoietic side effects associated with rhuEPO.

Table 5: Comparative CNS Frataxin Upregulation in KIKO Mice

CompoundEffect on Brain FXN ExpressionAssociated Observations
This compoundIncreased FXN expressionNo splenomegaly
rhuEPONo increase in FXN expressionSevere splenomegaly

Preclinical Evaluation of Frataxin Levels in Peripheral Tissues (e.g., Cardiac Tissues)

Preclinical investigations have demonstrated that this compound, a small molecule agonist of the tissue-protective erythropoietin (EPO) receptor, effectively increases frataxin expression in various cellular and animal models relevant to Friedreich's Ataxia. nih.govnih.govuniprot.orgresearchgate.netgoogleapis.comjinpanlab.com Unlike recombinant human erythropoietin (rhEPO), this compound selectively targets the tissue-protective EPO receptor without stimulating erythropoiesis, thereby avoiding adverse effects such as splenomegaly observed with rhEPO treatment. nih.govnih.govuniprot.orgresearchgate.netgoogleapis.comjinpanlab.com

Detailed Research Findings:

Studies evaluating this compound in the KIKO mouse model of FRDA, which is characterized by frataxin deficiency, have shown significant increases in frataxin levels in peripheral tissues. Specifically, this compound treatment led to an increase in frataxin mRNA and protein levels in the heart tissues of KIKO mice, an effect comparable to that observed with rhEPO. nih.govnih.govuniprot.orgresearchgate.netjinpanlab.com This finding is particularly relevant given that cardiac complications are a leading cause of mortality in FRDA patients, and frataxin mRNA is highly expressed in tissues with high metabolic rates, including the heart. nih.govnih.govuniprot.orgresearchgate.netunl.pt

Beyond cardiac tissues, this compound also demonstrated efficacy in increasing frataxin levels in other crucial areas. In human cortical cells and peripheral blood mononuclear cells (PBMCs) derived from both healthy controls and FRDA patients, this compound treatment resulted in an increase in FXN mRNA and protein. nih.govnih.govuniprot.orgresearchgate.netjinpanlab.com The increase in FXN protein in primary human cortical cells was observed to be up to two-fold, with a corresponding increase in FXN mRNA detectable within four hours. jinpanlab.com In normal and FRDA patient-derived PBMCs, this compound, along with STS-E412, increased frataxin levels by 20% to 40% within 24 hours. jinpanlab.com Notably, this compound treatment, unlike rhEPO, was also associated with an increase in FXN mRNA in the brain tissue of KIKO mice, suggesting a broader tissue-protective effect. nih.govnih.govuniprot.orgresearchgate.netjinpanlab.com These results collectively underscore the potential of this compound to upregulate frataxin expression in key affected tissues in FRDA.

Data Tables:

Table 1: Effect of this compound on Frataxin Levels in Preclinical Models

Model/Tissue TypeFrataxin MeasurementObserved EffectCitation
KIKO Mouse HeartFXN mRNA and ProteinIncreased nih.govnih.govuniprot.orgresearchgate.netjinpanlab.com
KIKO Mouse BrainFXN mRNAIncreased nih.govnih.govuniprot.orgresearchgate.netjinpanlab.com
Human Cortical CellsFXN ProteinUp to 2-fold increase jinpanlab.com
Human Cortical CellsFXN mRNAIncreased (within 4h) jinpanlab.com
Normal & FRDA Patient-derived PBMCsFXN (protein/mRNA)20-40% increase (within 24h) jinpanlab.com

Comparative Preclinical Analyses and Research Landscape

Comparative Profile of STS-E424 with Recombinant Human Erythropoietin (rhuEPO)

This compound is an investigational small molecule designed as a selective agonist of the erythropoietin (EPO) receptor, distinguishing it significantly from recombinant human erythropoietin (rhuEPO), a well-established hematopoietic agent. The primary difference lies in their effects on blood cell production and frataxin (FXN) upregulation.

Recombinant human erythropoietin is a glycoprotein hormone that serves as the primary inducer of erythropoiesis, the process of red blood cell formation sid.ir. Its administration leads to a dose-dependent increase in hematocrit and red blood cell counts sid.irnih.gov. While rhuEPO has demonstrated the ability to increase frataxin protein levels in various preclinical models, including human heart and immune cells and mouse neurons, its potent hematopoietic activity is a significant confounding factor for its use in non-anemic conditions like Friedreich's Ataxia friedreichsataxianews.comnih.govnih.gov. In preclinical studies, mice treated with rhuEPO exhibited enlarged spleens, a consequence of its hematopoietic effects friedreichsataxianews.com.

In contrast, this compound is engineered to selectively bind to the tissue-protective EPO receptor configuration, which is distinct from the receptor complex that stimulates red blood cell production friedreichsataxianews.comfrontiersin.org. This selectivity allows this compound to potentially upregulate frataxin without impacting hematopoiesis friedreichsataxianews.comnih.gov. Preclinical investigations have substantiated this differential activity. Studies in frataxin-deficient mice demonstrated that while both rhuEPO and this compound could increase frataxin levels, mice treated with this compound did not develop the enlarged spleens observed in the rhuEPO-treated group friedreichsataxianews.com.

Furthermore, research indicates a divergence in tissue-specific frataxin upregulation. While both rhuEPO and this compound increased frataxin levels in peripheral blood mononuclear cells (PBMCs) from Friedreich's Ataxia patients, only treatment with this compound was associated with a significant increase in frataxin mRNA in the brain tissue of KIKO mice, a model for the disease frontiersin.org. This suggests that this compound may possess superior capabilities for targeting the central nervous system, a critical attribute for treating a neurodegenerative disorder.

ParameterThis compoundRecombinant Human Erythropoietin (rhuEPO)
Primary MechanismSelective agonist of the tissue-protective EPO receptor frontiersin.orgAgonist of the hematopoietic EPO receptor nih.govindexcopernicus.com
Effect on HematopoiesisDesigned to have no hematopoietic effect frontiersin.orgnih.govPotent stimulator of erythropoiesis; increases red blood cell count sid.irnih.gov
Spleen Enlargement in MiceNot observed friedreichsataxianews.comObserved friedreichsataxianews.com
Frataxin Upregulation (PBMCs)Increases frataxin levels frontiersin.orgIncreases frataxin levels frontiersin.org
Frataxin mRNA Upregulation (Brain Tissue)Observed in KIKO mice frontiersin.orgNot observed in KIKO mice frontiersin.org

The selective agonism of this compound for the tissue-protective EPO receptor presents several key advantages in a preclinical setting, particularly for a chronic neurodegenerative disease like Friedreich's Ataxia.

The most significant advantage is the decoupling of the desired neuroprotective and frataxin-enhancing effects from the undesirable and potentially harmful hematopoietic effects friedreichsataxianews.comfrontiersin.org. For patients who are not anemic, long-term stimulation of red blood cell production by rhuEPO could lead to complications. By avoiding this activity, this compound offers a more targeted therapeutic approach.

Another critical advantage demonstrated in preclinical models is its favorable pharmacokinetic profile. This compound is a small molecule with properties that may include oral bioavailability and the ability to cross the blood-brain barrier frontiersin.org. This is a substantial benefit over protein-based therapeutics like rhuEPO, which typically require injection and have limited penetration into the central nervous system. The observed increase of frataxin mRNA in the brains of KIKO mice treated with this compound, but not with rhuEPO, supports its potential for effective CNS targeting frontiersin.org. This tissue-specific action is paramount for addressing the neurological deficits that are the primary manifestations of Friedreich's Ataxia.

This compound in Relation to Other Investigational Frataxin-Upregulating Agents

The therapeutic strategy for Friedreich's Ataxia involves multiple approaches to increase frataxin levels, with Histone Deacetylase (HDAC) inhibitors representing a distinct mechanistic class compared to this compound.

This compound functions by activating the EPO receptor signaling pathway, which in turn leads to the upregulation of frataxin friedreichsataxianews.comfrontiersin.org. The precise downstream mechanism linking EPO receptor activation to frataxin expression involves the transcriptional regulation of the frataxin gene (FXN) frontiersin.org.

In contrast, HDAC inhibitors address the root epigenetic cause of frataxin deficiency in Friedreich's Ataxia nih.gov. The disease is caused by a GAA repeat expansion in an intron of the FXN gene, which leads to transcriptional silencing through the formation of heterochromatin, a tightly packed form of DNA nih.govnih.gov. HDAC inhibitors, specifically those targeting class I HDACs, work by reversing these epigenetic modifications. They increase histone acetylation, leading to a more open chromatin structure and allowing for the transcription of the FXN gene to resume nih.govfriedreichsataxianews.com.

In terms of efficacy, both classes of compounds have demonstrated the ability to increase frataxin levels in preclinical models. HDAC inhibitors have been shown to increase FXN mRNA and protein in patient-derived cells and in mouse models nih.govmdpi.com. Similarly, this compound has been shown to increase frataxin mRNA and protein in various cellular models and, importantly, in the brain of a disease model mouse frontiersin.orgnih.gov.

FeatureThis compoundHDAC Inhibitors
Mechanism of ActionActivation of tissue-protective EPO receptor pathway, leading to transcriptional upregulation of FXN frontiersin.orgReversal of epigenetic silencing of the FXN gene by inhibiting histone deacetylases nih.govnih.gov
Molecular TargetEPO Receptor friedreichsataxianews.comClass I Histone Deacetylases (HDACs 1 and 3) friedreichsataxianews.com
Preclinical EfficacyIncreases frataxin mRNA and protein in cell and mouse models, including brain tissue frontiersin.orgnih.govIncrease frataxin mRNA and protein in patient-derived cells and mouse models nih.govfrontiersin.org

Drug repositioning, or finding new uses for existing drugs, is a valuable strategy for rare diseases like Friedreich's Ataxia, as it can accelerate the development process nih.govresearchgate.net. The development of this compound can be viewed as an evolution of this strategy.

The initial exploration of rhuEPO for Friedreich's Ataxia was a classic example of drug repositioning, attempting to leverage its known neuroprotective properties for a new indication nih.gov. However, clinical trials yielded inconsistent results and highlighted the challenges of its hematopoietic side effects nih.govresearchgate.net.

This compound represents a more refined, second-generation approach. It is not a repositioned drug itself, but a novel molecule rationally designed based on the learnings from the EPO repositioning effort. It is an "EPO mimetic" specifically engineered to retain the beneficial tissue-protective signaling of the original molecule while eliminating the on-target but undesirable erythropoietic activity frontiersin.orgresearchgate.net. This positions this compound as a targeted therapy that emerged from a repositioning concept. It stands apart from other repositioned candidates for Friedreich's Ataxia—such as GLP-1 analogues (exenatide) or PPAR-γ agonists (leriglitazone)—which were originally developed for other metabolic diseases and later found to have effects on frataxin levels or mitochondrial function nih.govfrontiersin.orgjci.org.

Broader Implications of this compound Research for Neurodegenerative Disorders

The research and development of this compound carry broader implications that extend beyond Friedreich's Ataxia to the wider field of neurodegenerative disorders. Many of these conditions, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, share common underlying pathological mechanisms, including mitochondrial dysfunction, oxidative stress, and chronic neuroinflammation mdpi.com.

The therapeutic principle behind this compound—the selective activation of a tissue-protective pathway to shield neurons from damage—is a strategy with broad potential applicability. The EPO receptor's non-hematopoietic signaling pathways are known to confer cytoprotective, anti-inflammatory, and anti-apoptotic effects in the nervous system friedreichsataxianews.com. The ability to harness these protective mechanisms with a small molecule capable of crossing the blood-brain barrier, without inducing systemic hematopoietic effects, could be beneficial in a range of neurological diseases characterized by progressive neuronal loss.

Therefore, the development of selective agonists like this compound serves as a proof-of-concept for a novel class of neuroprotective agents. Future research may explore the efficacy of this selective tissue-protective agonism in preclinical models of other neurodegenerative diseases, potentially opening new therapeutic avenues for conditions that currently have limited treatment options nih.gov.

Advanced Methodological Approaches and Future Preclinical Research Directions

Advanced In Vitro Modeling and Mechanistic Studies

To fully elucidate the cellular and molecular effects of STS-E424, advanced in vitro models and molecular biology techniques are essential for providing a more comprehensive and physiologically relevant understanding.

Initial investigations into this compound have utilized conventional two-dimensional (2D) cellular models, including human cortical cells and peripheral blood mononuclear cells (PBMCs) derived from individuals with FRDA. These studies have shown that this compound treatment leads to an increase in frataxin (FXN) expression in these cellular contexts.

For future research, the development and utilization of complex three-dimensional (3D) cellular systems, such as organoids, spheroids, and microfluidic-based organ-on-a-chip models, offer significant advantages. These models more closely mimic the in vivo cellular architecture, cell-to-cell interactions, and microenvironmental cues present in human tissues, providing a more physiologically relevant platform for studying compound efficacy and mechanisms. For instance, FRDA-specific patient-derived induced pluripotent stem cell (iPSC) models, differentiated into relevant neuronal or cardiac organoids, could be employed to assess this compound's ability to restore frataxin levels and mitigate disease-specific cellular phenotypes in a more complex and representative environment. This would allow for a more accurate prediction of in vivo responses and a deeper understanding of tissue-specific effects.

Existing research indicates that this compound induces an increase in FXN mRNA levels in vitro, suggesting a transcriptional regulatory mechanism. This effect is attributed to its selective binding to the tissue-protective erythropoietin (EPO) receptor, implying that the EPO pathway plays a role in the transcriptional regulation of FXN.

To delineate the precise molecular pathways and transcriptional machinery involved, advanced molecular biology techniques can be applied. Techniques such as Chromatin Immunoprecipitation Sequencing (ChIP-seq) could identify specific DNA binding sites of transcription factors activated by this compound, revealing how the compound influences FXN gene transcription. RNA sequencing (RNA-seq) could provide a global view of gene expression changes induced by this compound, identifying not only FXN upregulation but also other potentially modulated genes and pathways. Furthermore, CRISPR/Cas9-based gene editing tools could be utilized to create reporter cell lines or to functionally validate specific regulatory elements or transcription factors hypothesized to be involved in this compound's mechanism of action. These approaches would provide high-resolution insights into the molecular cascade initiated by this compound.

Refined In Vivo Experimental Paradigms

Refined in vivo experimental paradigms are critical for evaluating the sustained biological effects of this compound and for developing non-invasive methods for monitoring its efficacy in preclinical settings.

Preclinical studies have demonstrated that this compound, along with STS-E412, can increase FXN mRNA in the heart and, notably, in the brain tissue of KIKO mice, a model for FRDA. This is a significant finding, as recombinant human erythropoietin (rhuEPO) did not show the same effect in brain tissue. The favorable pharmacokinetic properties of this compound, including its blood-brain barrier permeability and oral bioavailability, further support its potential for systemic and central nervous system effects.

Future preclinical research should emphasize longitudinal studies in relevant animal models, such as the KIKO mouse model. Unlike cross-sectional studies, longitudinal designs allow for repeated measurements in the same animals over extended periods, providing critical data on the sustained biological effects of this compound, the durability of frataxin upregulation, and the long-term impact on disease progression markers. Such studies can assess the compound's ability to maintain elevated frataxin levels and improve neurological or cardiac function over time, which is crucial for chronic conditions like FRDA. These studies can also help establish optimal dosing frequencies and durations for sustained therapeutic benefit in a preclinical context.

Accurate and non-invasive assessment of frataxin levels is paramount for monitoring treatment efficacy in preclinical and clinical settings. While traditional methods like Western blot analysis from tissue biopsies are invasive, advancements have led to rapid, non-invasive immunoassays for frataxin measurement in samples such as buccal cells and whole blood. These non-invasive assays have shown utility in distinguishing frataxin levels in controls, carriers, and FRDA patients, with frataxin levels inversely correlating with GAA repeat length and directly with age of onset.

The observed increase in FXN expression in PBMCs from FRDA patients treated with this compound suggests that peripheral blood cells could serve as a valuable source for non-invasive frataxin level monitoring in preclinical studies. Future research should focus on validating and refining these non-invasive biomarker assays specifically for this compound preclinical assessment. This includes establishing clear correlations between frataxin levels in accessible biological fluids/cells (e.g., blood, buccal swabs, urine) and the therapeutic effects observed in target tissues in animal models. The development of highly sensitive and specific non-invasive biomarkers would significantly streamline preclinical studies, allowing for frequent monitoring of frataxin modulation without compromising animal welfare, and providing early indicators of therapeutic response.

Integration of Systems Biology and Omics Approaches in this compound Research

The integration of systems biology and various omics approaches is a critical future direction for this compound research. Systems biology aims to understand complex biological systems through a holistic framework, often by integrating large datasets generated from high-throughput omics technologies.

While specific omics studies on this compound are not yet widely detailed, applying these approaches would provide an unparalleled depth of understanding of its effects. For example:

Transcriptomics (RNA-seq) : Beyond FXN mRNA, a comprehensive transcriptomic analysis could reveal all genes and non-coding RNAs whose expression is altered by this compound treatment in different tissues (e.g., brain, heart, spinal cord) of FRDA animal models. This could uncover secondary pathways affected by frataxin upregulation or identify off-target effects.

Proteomics : Quantitative proteomics could measure changes in protein abundance, including frataxin itself, and identify post-translational modifications, providing insights into the functional state of the proteome in response to this compound.

Metabolomics : Given frataxin's role in mitochondrial function and iron metabolism, metabolomics could identify changes in metabolic pathways, iron homeostasis, and oxidative stress markers, offering a functional readout of this compound's impact on cellular metabolism.

Lipidomics : As FRDA can affect lipid metabolism, lipidomics could assess changes in lipid profiles.

Integrating these multi-omics datasets through computational biology and bioinformatics tools would allow for the construction of comprehensive molecular networks, identifying key nodes and pathways perturbed by frataxin deficiency and normalized by this compound. This holistic view could reveal previously unrecognized biological effects, identify novel therapeutic targets, and provide a deeper mechanistic understanding of how this compound exerts its beneficial effects, ultimately accelerating its preclinical development.

Key Research Findings for this compound

The following table summarizes key research findings related to this compound's effects on frataxin expression.

Study TypeModel SystemKey Finding Regarding FXN ExpressionComparative NoteSource
In VitroHuman cortical cells, FRDA patient-derived PBMCsIncreased FXN mRNA and protein levelsComparable efficacy to rhuEPO in vitro
In VivoKIKO mice (FRDA model)Increased FXN mRNA in heart tissue; increased FXN mRNA in brain tissueUnlike rhuEPO, which did not increase FXN mRNA in brain tissue
MechanismCellular modelsSelective binding to tissue-protective EPO receptor; implies transcriptional regulation of FXNLacks erythropoietic stimulation

Proteomic and Transcriptomic Profiling of Cellular and Tissue Responses

Studies on this compound have extensively utilized proteomic and transcriptomic profiling to quantify its effects on gene and protein expression, particularly focusing on frataxin (FXN) upregulation. Investigations in various cellular models and in vivo mouse models have demonstrated a significant increase in both FXN mRNA and protein levels following this compound treatment. frontiersin.orgpatsnap.com

In vitro experiments using primary human cortical cells, retinoic acid-differentiated murine P19 cells, and peripheral blood mononuclear cells (PBMCs) derived from both healthy controls and FRDA patients have shown that this compound induces FXN expression. frontiersin.orgpatsnap.com Specifically, this compound treatment led to a 20%-40% increase in FXN in normal and FRDA patient-derived PBMCs within 24 hours, an effect comparable to that observed with HDAC inhibitor 4b. patsnap.com

In vivo studies using the KIKO mouse model of FRDA revealed that this compound increased FXN mRNA and protein in heart tissues. frontiersin.orgpatsnap.com Notably, this compound, unlike rhEPO, also induced an increase in FXN mRNA in brain tissue of KIKO mice, highlighting its superior central nervous system (CNS) penetrance and activity. frontiersin.orgpatsnap.com These findings underscore the compound's ability to modulate gene expression at the transcriptional level, leading to increased protein synthesis.

Table 1: Effect of this compound on Frataxin (FXN) Expression in Preclinical Models

Model SystemResponse MeasuredObserved Effect (vs. Control)Reference
Human Cortical Cells (in vitro)FXN mRNA, FXN proteinUp to 2-fold increase patsnap.com
Murine P19 Cells (in vitro)FXN mRNA, FXN proteinUp to 2-fold increase patsnap.com
Human PBMCs (in vitro)FXN protein20%-40% increase patsnap.com
KIKO Mouse Heart Tissue (in vivo)FXN mRNA, FXN proteinIncrease frontiersin.orgpatsnap.com
KIKO Mouse Brain Tissue (in vivo)FXN mRNAIncrease (unlike rhEPO) frontiersin.orgpatsnap.com

Further proteomic investigations could involve quantitative mass spectrometry-based approaches, such as single-cell proteomics (SCP), to profile the broader proteome changes induced by this compound beyond FXN. encyclopedia.pubnih.gov This would allow for the identification of other proteins involved in mitochondrial function, cellular stress responses, and downstream signaling pathways affected by EPOR activation. Transcriptomic analyses, including RNA sequencing, could provide a more comprehensive view of gene expression alterations, identifying novel regulatory networks influenced by this compound. nih.govresearchgate.net

Metabolomic Investigations to Elucidate Mitochondrial Functional Changes

Given that Friedreich's Ataxia is fundamentally linked to mitochondrial dysfunction due to frataxin deficiency, metabolomic investigations are critical for understanding how this compound impacts cellular metabolism and mitochondrial health. patsnap.com While specific metabolomic data for this compound are not detailed in the provided search results, the compound's role in increasing FXN, a mitochondrial protein, logically points to its influence on mitochondrial metabolic pathways.

Future preclinical research directions include comprehensive metabolomic profiling using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to analyze changes in intracellular and extracellular metabolite levels. mdpi.commdpi.combiorxiv.org Such studies would aim to elucidate how this compound treatment affects key metabolic pathways, including the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, lipid metabolism, and amino acid metabolism, all of which are intimately linked to mitochondrial function. mdpi.combiorxiv.org

Expected findings from such studies could include:

Enhanced ATP Production: Increased FXN levels are anticipated to improve mitochondrial respiration and ATP synthesis, which could be reflected in higher ATP/ADP ratios and altered levels of glycolytic intermediates.

Reduced Oxidative Stress Markers: Frataxin deficiency leads to increased oxidative stress. Metabolomic analysis might reveal a reduction in reactive oxygen species (ROS) markers and an increase in antioxidant metabolites (e.g., glutathione, NADPH).

Normalization of Iron Homeostasis: As FXN is involved in iron-sulfur cluster assembly, its upregulation by this compound could impact cellular iron distribution and reduce iron accumulation, which is a hallmark of FRDA. This could be indirectly observed through changes in metabolites related to iron metabolism.

Improved Lipid Metabolism: Mitochondrial dysfunction can affect lipid synthesis and breakdown. Metabolomic investigations could reveal normalization of lipid profiles, including fatty acid oxidation pathways.

Table 2: Hypothetical Metabolomic Changes Indicative of Improved Mitochondrial Function Post-STS-E424 Treatment

Metabolite Class/PathwayExpected ChangeRationale (Contextual)
ATP/ADP RatioIncreaseImproved oxidative phosphorylation efficiency
TCA Cycle IntermediatesNormalizationEnhanced mitochondrial respiration
Oxidative Stress MarkersDecreaseReduced ROS production due to improved FXN function
Antioxidant MetabolitesIncreaseEnhanced cellular defense against oxidative damage
Fatty Acid OxidationNormalizationRestoration of mitochondrial lipid processing capacity

These metabolomic insights would provide direct evidence of this compound's impact on mitochondrial function and cellular bioenergetics, substantiating its therapeutic relevance in FRDA.

Structure-Activity Relationship (SAR) Studies for Rational Analog Development

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological efficacy, selectivity, and potency of this compound and its potential analogs. These studies involve systematically modifying the chemical structure of the compound and evaluating the resulting changes in its biological activity.

Exploration of Molecular Design Principles to Optimize Biological Efficacy

The core structure of this compound is 2-(2-(4-Chlorophenoxy)ethoxy)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. glixxlabs.com A closely related compound, STS-E412, shares a similar chemical framework, 2-[2-(4-chlorophenoxy)ethoxy]-5,7-dimethyl- glixxlabs.comfrontiersin.orgpatsnap.comtriazolo[1,5-a]pyrimidine. researchgate.net The primary structural difference lies in the heterocyclic core: pyrazolo[1,5-a]pyrimidine (B1248293) in this compound versus triazolo[1,5-a]pyrimidine in STS-E412. glixxlabs.comresearchgate.net

Initial SAR insights can be drawn from the comparison between STS-E412 and this compound, both of which are small molecule agonists of the tissue-protective EPO receptor and increase FXN expression. frontiersin.orgpatsnap.comresearchgate.net The observation that both compounds exhibit similar efficacy in upregulating FXN in vitro, but STS-E412 and this compound show superior effects on FXN expression in the CNS in vivo compared to rhEPO, suggests that the shared 2-(2-(4-chlorophenoxy)ethoxy) side chain and the general bicyclic heterocyclic scaffold are critical for their tissue-protective EPO receptor agonism and CNS penetrance. patsnap.com

Molecular design principles for optimizing biological efficacy would focus on:

Modifications of the Pyrazolopyrimidine Scaffold: Exploring variations in the substituents (e.g., methyl groups at positions 5 and 7) or the nitrogen atoms within the pyrazolopyrimidine ring system to enhance binding affinity to the EPO receptor.

Alterations to the Phenoxyethoxy Side Chain: Investigating the impact of changes to the chlorophenoxy moiety (e.g., position of chlorine, substitution pattern on the phenyl ring) or the ethoxy linker on receptor interaction and metabolic stability.

Conformational Analysis: Understanding the preferred conformations of this compound and its analogs to identify key pharmacophoric features necessary for optimal receptor binding and activation.

These studies would typically involve synthesizing a series of analogs with systematic chemical modifications and then evaluating their potency in cell-based assays (e.g., EPOR phosphorylation, FXN upregulation) and their pharmacokinetic profiles.

Rational Design of Analogs with Enhanced Biological Selectivity and Potency

A crucial aspect of this compound's therapeutic promise is its selective activation of the tissue-protective EPO receptor without stimulating erythropoiesis, thereby avoiding the hematological side effects associated with rhEPO, such as splenomegaly. frontiersin.orgpatsnap.com Rational design efforts would aim to maintain or enhance this selectivity while improving potency and other desirable pharmacological properties.

Strategies for rational analog design include:

Target-Specific Interactions: Leveraging structural information (if available, e.g., through crystallography or computational modeling) of this compound bound to the tissue-protective EPO receptor complex (EPOR/CD131) to design analogs that form stronger or more specific interactions with the receptor binding site.

Minimizing Off-Target Effects: Designing modifications that specifically disfavor binding to the erythropoietic EPO receptor, if distinct binding modes or key residues are identified. The lack of splenomegaly observed with this compound in KIKO mice, in contrast to rhEPO, provides a strong basis for this selective design. patsnap.com

Pharmacokinetic Optimization: Incorporating structural features that improve absorption, distribution, metabolism, and excretion (ADME) properties, such as increasing oral bioavailability or brain penetrance, without compromising potency or selectivity. This could involve fine-tuning lipophilicity, hydrogen bonding capacity, and molecular size.

Scaffold Hopping and Bioisosteric Replacements: Exploring different core scaffolds or substituting functional groups with bioisosteric equivalents that retain or improve biological activity while potentially offering better metabolic stability or reduced toxicity.

Table 3: Key Considerations for Rational Analog Design of this compound

Design PrincipleObjectiveExample Modifications (Hypothetical)
Selectivity Enhancement Maintain tissue-protective, avoid hematopoieticAlterations to groups interacting with erythropoietic-specific regions of the receptor.
Potency Improvement Increase EPOR agonism, FXN upregulationOptimize hydrogen bonding, hydrophobic interactions, and shape complementarity with the binding site.
Pharmacokinetic Optimization Enhance bioavailability, CNS penetration, stabilityModify lipophilicity, introduce metabolically stable linkers, explore prodrug strategies.
Reduced Off-Target Activity Minimize unwanted interactionsIntroduce steric bulk or electronic changes to disfavor binding to other receptors/enzymes.

Through iterative cycles of design, synthesis, and biological evaluation, SAR studies will be crucial for developing next-generation this compound analogs with optimized therapeutic profiles for conditions like Friedreich's Ataxia.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate STS-E424’s mechanisms of action while minimizing bias?

  • Methodological Answer : Experimental design should include controlled variables (e.g., dose-response curves, negative/positive controls) and randomized sampling to reduce confounding factors. Use double-blind protocols for in vivo studies to eliminate observer bias. Pre-register hypotheses and analysis plans to avoid post hoc data manipulation . Statistical power analysis should determine sample sizes to ensure reproducibility .

Q. What statistical methods are most appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) are suitable for dose-response relationships. Pairwise comparisons (ANOVA with Tukey’s post hoc test) can identify significant differences between treatment groups. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological relevance . For skewed data, non-parametric tests like Kruskal-Wallis are recommended .

Q. How can researchers ensure validity and reliability when characterizing this compound’s physicochemical properties?

  • Methodological Answer : Validate instrumentation (e.g., HPLC, mass spectrometry) using certified reference standards. Replicate measurements across independent labs to assess inter-rater reliability. Publish raw datasets with metadata (e.g., temperature, solvent purity) to enable cross-validation .

Advanced Research Questions

Q. How should contradictory data between in vitro and in vivo models of this compound’s efficacy be resolved?

  • Methodological Answer : Perform mechanistic reconciliation by analyzing pharmacokinetic/pharmacodynamic (PK/PD) mismatches (e.g., bioavailability limitations). Use in silico modeling to simulate tissue-specific exposure levels. Cross-reference transcriptomic or proteomic datasets to identify compensatory pathways in vivo . Publish negative results to mitigate publication bias .

Q. What strategies are effective for integrating multi-omics data (genomics, proteomics) to elucidate this compound’s polypharmacology?

  • Methodological Answer : Apply systems biology approaches (e.g., weighted gene co-expression networks) to identify hub genes/proteins affected by this compound. Use pathway enrichment tools (DAVID, STRING) to map interactions. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing .

Q. How can researchers address ethical and methodological challenges in longitudinal studies of this compound’s long-term stability?

  • Methodological Answer : Implement accelerated stability testing under ICH guidelines (e.g., Q1A) to predict degradation pathways. For human trials, ensure compliance with GDPR/HIPAA for data anonymization. Use Bayesian survival analysis to model shelf-life uncertainties .

Data Management & Reporting Standards

Q. What are best practices for reconciling discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer : Apply triangulation by cross-validating results with orthogonal assays (e.g., surface plasmon resonance vs. ITC for binding affinity). Disclose computational parameters (force fields, scoring functions) to enable reproducibility .

Q. How should researchers structure the discussion section to contextualize this compound’s novelty relative to existing compounds?

  • Methodological Answer : Compare this compound’s efficacy, selectivity, and toxicity profiles to benchmark molecules (e.g., IC50 ratios, therapeutic indices). Use funnel plots to assess publication bias in meta-analyses. Highlight unresolved mechanistic questions to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STS-E424
Reactant of Route 2
Reactant of Route 2
STS-E424

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.